molecular formula C14H10O3 B12887338 1-(8-Hydroxydibenzofuran-2-yl)ethanone CAS No. 744253-95-0

1-(8-Hydroxydibenzofuran-2-yl)ethanone

Katalognummer: B12887338
CAS-Nummer: 744253-95-0
Molekulargewicht: 226.23 g/mol
InChI-Schlüssel: PYFVVRGWNYMJHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(8-Hydroxydibenzo[b,d]furan-2-yl)ethanone is a chemical compound with the molecular formula C14H10O3 It is a derivative of dibenzofuran, a heterocyclic aromatic compound

Vorbereitungsmethoden

The synthesis of 1-(8-hydroxydibenzo[b,d]furan-2-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with dibenzofuran, which is then subjected to hydroxylation to introduce a hydroxyl group at the 8-position.

    Acylation: The hydroxylated dibenzofuran is then acylated using ethanoyl chloride (acetyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to yield 1-(8-hydroxydibenzo[b,d]furan-2-yl)ethanone.

Analyse Chemischer Reaktionen

1-(8-Hydroxydibenzo[b,d]furan-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and nucleophiles like alkyl halides or acyl chlorides.

Wissenschaftliche Forschungsanwendungen

1-(8-Hydroxydibenzo[b,d]furan-2-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or dyes.

Wirkmechanismus

The mechanism of action of 1-(8-hydroxydibenzo[b,d]furan-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyl and carbonyl groups in its structure allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

1-(8-Hydroxydibenzo[b,d]furan-2-yl)ethanone can be compared with other dibenzofuran derivatives, such as:

    Dibenzofuran: The parent compound, which lacks the hydroxyl and ethanone groups.

    8-Hydroxydibenzofuran: Similar to 1-(8-hydroxydibenzo[b,d]furan-2-yl)ethanone but without the ethanone group.

    2-Acetylfuran: A simpler furan derivative with an acetyl group at the 2-position.

The uniqueness of 1-(8-hydroxydibenzo[b,d]furan-2-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

CAS-Nummer

744253-95-0

Molekularformel

C14H10O3

Molekulargewicht

226.23 g/mol

IUPAC-Name

1-(8-hydroxydibenzofuran-2-yl)ethanone

InChI

InChI=1S/C14H10O3/c1-8(15)9-2-4-13-11(6-9)12-7-10(16)3-5-14(12)17-13/h2-7,16H,1H3

InChI-Schlüssel

PYFVVRGWNYMJHN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.